molecular formula C23H23N3O2 B2396533 6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one CAS No. 2309746-55-0

6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one

Cat. No.: B2396533
CAS No.: 2309746-55-0
M. Wt: 373.456
InChI Key: UICWJVCCNNQDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one is a complex organic compound with a unique structure that combines a cyclopropyl group, a naphthalene moiety, and an azetidine ring attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene group is introduced via an acylation reaction, where 2-naphthalen-1-ylacetyl chloride reacts with the azetidine intermediate in the presence of a base like triethylamine.

    Cyclopropyl Group Introduction: The cyclopropyl group is typically introduced through a cyclopropanation reaction, using a diazo compound and a transition metal catalyst.

    Formation of the Pyridazinone Core: The final step involves the formation of the pyridazinone core through a condensation reaction between the intermediate and a suitable hydrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-2-[[1-(2-phenylacetyl)azetidin-3-yl]methyl]pyridazin-3-one
  • 6-Cyclopropyl-2-[[1-(2-benzylacetyl)azetidin-3-yl]methyl]pyridazin-3-one

Uniqueness

Compared to similar compounds, 6-Cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one stands out due to the presence of the naphthalene moiety, which can enhance its binding affinity and specificity towards certain biological targets. Additionally, the cyclopropyl group may confer unique steric and electronic properties, influencing the compound’s reactivity and stability.

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-22-11-10-21(18-8-9-18)24-26(22)15-16-13-25(14-16)23(28)12-19-6-3-5-17-4-1-2-7-20(17)19/h1-7,10-11,16,18H,8-9,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICWJVCCNNQDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)CC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.